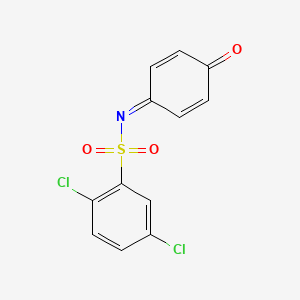

2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3S/c13-8-1-6-11(14)12(7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPOTLUIRQSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977238 | |

| Record name | 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-89-5 | |

| Record name | 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the halogenation of the corresponding quinone imines. The process includes the following steps:

Halogenation: The quinone imine is treated with halogenating agents to introduce chlorine atoms at specific positions on the molecule.

Hydrohalogenation: This step involves the addition of hydrogen halides to the quinone imine to form the desired sulfonamide derivative.

Chemical Reactions Analysis

2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: The compound’s biological activity makes it useful in studying cellular processes and metabolic pathways.

Medicine: Quinone imine sulfonamides, including this compound, have shown potential as anticancer agents and are being investigated for their therapeutic properties.

Industry: The compound’s fungicidal and insecticidal properties make it valuable in agricultural applications.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cellular damage or death. This mechanism is particularly effective in its fungicidal and insecticidal activities .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

- CAS No.: 1489230-97-8

- Molecular Formula: C₁₂H₇Cl₂NO₃S

- Molecular Weight : 316.164 g/mol

Structural Features: This compound belongs to the sulfonamide class, characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a sulfonamide group linked to a 4-oxocyclohexa-2,5-dien-1-ylidene moiety. The conjugated dienone system in the cyclohexadienylidene group may confer unique electronic properties, influencing reactivity and intermolecular interactions .

Comparison with Structurally Similar Compounds

Compound A: 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide

Key Differences :

- Substituent Variation : The 4-oxocyclohexadienylidene group in the target compound is replaced by a 3-methylphenyl group.

- Molecular Formula: C₁₃H₁₁Cl₂NO₂S (inferred from naming conventions) .

- Crystallographic studies (e.g., in ) suggest that the methylphenyl substituent may favor specific packing arrangements in the solid state, possibly enhancing thermal stability .

Compound B: 4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Key Differences :

- Substituent Variation: A nitro group (-NO₂) at the 3-position and a single chlorine at the 4-position on the benzene ring.

- Molecular Formula : C₁₂H₇ClN₂O₅S

- Molecular Weight : 326.72 g/mol .

- Electronic Effects :

Comparative Data Table

Research Findings and Implications

- Crystallographic Behavior :

- Reactivity :

- Further studies are needed to explore these applications .

Biological Activity

2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a complex organic compound with significant biological activity. Its unique structure, featuring a sulfonamide group and a cyclohexadiene derivative, positions it as a candidate for various therapeutic applications. This article delves into its biological activity, including mechanisms of action, cellular effects, and potential applications in medicinal chemistry.

The molecular formula of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is CHClNOS, with a molecular weight of approximately 350.61 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 350.61 g/mol |

| CAS Number | 425402-20-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may influence cell signaling pathways and gene expression through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Electrophilic Character : The electrophilic nature of the cyclohexadiene moiety allows it to form covalent bonds with nucleophilic sites on proteins, potentially disrupting normal cellular processes.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.

Anticancer Properties

In vitro studies have demonstrated that 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. The compound was tested against:

- Breast Cancer (MCF-7) : IC50 values indicated significant inhibition of cell proliferation.

- Lung Cancer (A549) : Similar cytotoxic effects were observed with notable morphological changes in treated cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

- Escherichia coli : Displayed moderate antibacterial activity.

- Staphylococcus aureus : Showed promising results in inhibiting growth.

Case Studies

- Study on Cancer Cell Lines :

- Researchers assessed the impact of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and induction of apoptosis markers such as caspase activation.

- Antimicrobial Efficacy :

- A study evaluated the compound against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.